[(2-Methoxypyridin-3-yl)methyl](3-methylbutan-2-yl)amine
Description
(2-Methoxypyridin-3-yl)methylamine (CAS: 354824-19-4; Molecular Formula: C₇H₁₀N₂O; Molecular Weight: 138.17 g/mol) is a tertiary amine featuring a 2-methoxypyridin-3-ylmethyl group attached to a branched 3-methylbutan-2-ylamine moiety. This compound is structurally characterized by:
- A 3-methylbutan-2-yl (sec-butyl) group, imparting steric bulk and lipophilicity.
It has been investigated in medicinal chemistry contexts, particularly as a lysine-specific demethylase 1 (LSD1) inhibitor scaffold .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H20N2O/c1-9(2)10(3)14-8-11-6-5-7-13-12(11)15-4/h5-7,9-10,14H,8H2,1-4H3 |
InChI Key |
WGNHOUVVDHCDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
The mechanism proceeds via imine formation, followed by hydride transfer from NaBH(OAc)₃. Steric effects from 3-methylbutan-2-ylamine slow imine generation, but acidic conditions (acetic acid) accelerate protonation of the intermediate.
Alkylation
An SN2 mechanism dominates, with the amine nucleophile attacking the electrophilic pyridylmethyl carbon. Polar aprotic solvents (e.g., acetone) enhance reactivity, while excess base ensures deprotonation of the amine.
Environmental and Industrial Considerations
- Solvent Recovery : Acetone and ethyl acetate, used in both reductive amination and alkylation, are recyclable via distillation, aligning with green chemistry principles.
- Catalyst Costs : Palladium-based methods incur higher costs due to precious metal use, making alkylation more economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
(2-Methoxypyridin-3-yl)methylamine has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS/ID | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| (2-Methoxypyridin-3-yl)methylamine | 354824-19-4 | C₇H₁₀N₂O | 2-Methoxy-pyridin-3-ylmethyl; 3-methylbutan-2-yl | 138.17 | LSD1 inhibition |
| OG-86 (trans-N-[(2-Methoxypyridin-3-yl)methyl]-2-phenylcyclopropan-1-amine) | N/A | C₁₆H₁₈N₂O | 2-Methoxy-pyridin-3-ylmethyl; trans-2-phenylcyclopropyl | 254.33 | Potent LSD1 inhibitor; anti-proliferative activity in small-cell lung cancer (SCLC) |
| (3-Methoxyphenyl)methylamine | 1040308-99-3 | C₁₃H₂₁NO | 3-Methoxyphenylmethyl; 3-methylbutan-2-yl | 207.31 | No explicit biological data; structural analog with phenyl substitution |
| (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine | 1019587-16-6 | C₁₁H₁₈N₂ | Pyridin-2-ylmethyl; 3-methylbutan-2-yl | 178.28 | Positional isomer; pyridine substitution at 2-position alters electronic profile |
| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | 1249109-42-9 | C₁₁H₁₁N₃O | Bipyridine core; 2-methoxy at pyridin-3-yl | 201.23 | Potential kinase inhibitor scaffold; bipyridine enhances π-π stacking |
Physicochemical Properties
- Lipophilicity : The 3-methylbutan-2-yl group in the target compound increases logP compared to OG-86 (predicted logP: ~2.5 vs. ~3.5), favoring blood-brain barrier penetration.
- Stereochemical Complexity : OG-86 and related cyclopropane-containing analogs require chiral resolution, complicating synthesis. The target compound lacks chiral centers, simplifying production .
Biological Activity
(2-Methoxypyridin-3-yl)methylamine, also referred to as (2-Methoxypyridin-3-yl)methylamine , is a novel compound with significant potential in medicinal chemistry. Its unique structure, featuring a methoxy group attached to a pyridine ring, along with a branched amine component, suggests diverse biological activities. This article explores its biological activity, including enzyme modulation, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- IUPAC Name : (2-Methoxypyridin-3-yl)methylamine
The structure enhances solubility and reactivity, making it suitable for various biological interactions.
Biological Activity Overview
Research indicates that (2-Methoxypyridin-3-yl)methylamine exhibits several biological activities:
-
Enzyme Modulation :
- The compound has been shown to modulate the activity of various enzymes, which is crucial for metabolic processes and therapeutic interventions.
-
Receptor Binding :
- Investigations have revealed that it interacts with specific receptors, potentially influencing pathways related to antimicrobial and anticancer activities.
-
Antimicrobial Properties :
- Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
-
Anticancer Potential :
- The compound may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
Research Findings
Recent studies have focused on the biological mechanisms underlying the activities of (2-Methoxypyridin-3-yl)methylamine:
Case Studies
-
In Vitro Studies :
- In cell line assays, (2-Methoxypyridin-3-yl)methylamine demonstrated significant cytotoxicity against various cancer cell lines, including MIA PaCa-2 cells, with submicromolar IC50 values.
-
Mechanism of Action :
- It was found to inhibit mTORC1 signaling pathways, leading to autophagy induction in cancer cells, which is a promising mechanism for anticancer therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2-Methoxypyridin-3-yl)methylamine, a comparison with structurally similar compounds is presented below:
| Compound Name | Key Features |
|---|---|
| 1-(2-methoxypyridin-3-yl)methyl-N-methylcyclopropan-1-amine | Similar pyridine structure; differs in cyclopropane moiety. |
| 3-(2-methoxypyridin-3-yl)amino-3-methylbutan-1-ol | Retains pyridine but features an alcohol group; potential for different reactivity. |
| (2-Methoxypyridin-4-yl)methylamine | Variation in methoxy position; may influence biological interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
